5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione
Overview
Description
5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione is a synthetic organic compound that belongs to the class of triazinane derivatives This compound is characterized by its unique structure, which includes a triazinane ring substituted with a butyl group and a 3,4-diethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinane Ring: The triazinane ring can be synthesized by the cyclization of appropriate diamines with carbon disulfide under basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the 3,4-Diethoxyphenyl Ethyl Group: This step involves the reaction of the triazinane intermediate with 3,4-diethoxyphenyl ethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the triazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can influence cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione
- 5-butyl-1-[2-(3,4-dihydroxyphenyl)ethyl]-1,3,5-triazinane-2-thione
- 5-butyl-1-[2-(3,4-dimethylphenyl)ethyl]-1,3,5-triazinane-2-thione
Uniqueness
Compared to similar compounds, 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione is unique due to the presence of the diethoxy groups on the phenyl ring. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S/c1-4-7-11-21-14-20-19(25)22(15-21)12-10-16-8-9-17(23-5-2)18(13-16)24-6-3/h8-9,13H,4-7,10-12,14-15H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATJGCZZDUZVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)CCC2=CC(=C(C=C2)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323699 | |
Record name | 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663884 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799793-62-7 | |
Record name | 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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